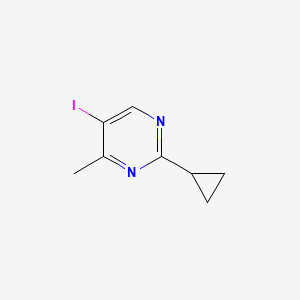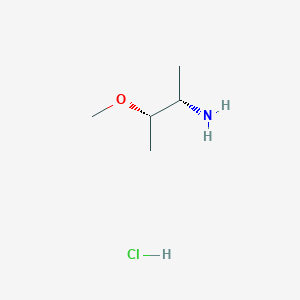
(2S,3S)-3-méthoxybutan-2-amine chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-Methoxybutan-2-amine;hydrochloride is a chiral amine compound with significant importance in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and applications. The hydrochloride salt form enhances its stability and solubility, making it suitable for various industrial and research purposes.
Applications De Recherche Scientifique
(2S,3S)-3-Methoxybutan-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Methoxybutan-2-amine typically involves the asymmetric reduction of a precursor compound. One common method is the reduction of 2-chloro-3-hydroxy ester using carbonyl reductase from Lactobacillus fermentum. This enzymatic process is environmentally friendly and offers high yield and enantioselectivity .
Industrial Production Methods
For industrial-scale production, the process is often optimized for higher substrate concentration and product yield. The use of genetically engineered bacteria to express the necessary enzymes can facilitate large-scale synthesis. The reaction conditions are carefully controlled to maintain the activity of the enzymes and ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-3-Methoxybutan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a corresponding imine or nitrile.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce various amine derivatives.
Mécanisme D'action
The mechanism of action of (2S,3S)-3-Methoxybutan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-Methoxybutan-2-amine: This diastereomer has different stereochemistry, leading to distinct chemical and biological properties.
(2S,3S)-3-Methoxybutan-2-ol: The alcohol derivative has different reactivity and applications compared to the amine.
(2S,3S)-3-Methoxybutanoic acid: This compound has an acidic functional group, making it suitable for different chemical reactions.
Uniqueness
The unique stereochemistry of (2S,3S)-3-Methoxybutan-2-amine;hydrochloride imparts specific properties that are not shared by its isomers or analogs. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Propriétés
IUPAC Name |
(2S,3S)-3-methoxybutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-4(6)5(2)7-3;/h4-5H,6H2,1-3H3;1H/t4-,5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBIECBIEIBOCT-FHAQVOQBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2429040.png)
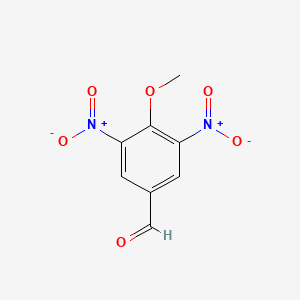
![4-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-carboxamide](/img/structure/B2429042.png)
![rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride](/img/structure/B2429043.png)
![N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2429044.png)
![3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2429045.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one](/img/structure/B2429046.png)
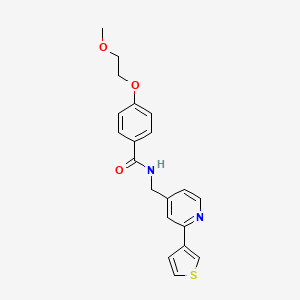
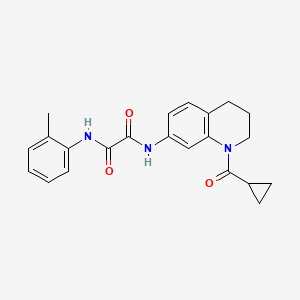
![2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid](/img/structure/B2429049.png)
![2-[[3-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2429050.png)
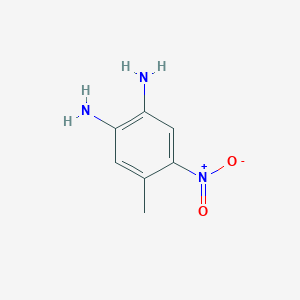
![5-ethoxy-6-ethyl-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429055.png)
